REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4](C=O)[C:5]([O:8][CH3:9])=[N:6][CH:7]=1.[CH:12]([O:17][CH3:18])([O:15][CH3:16])OC.O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]>ClCCl>[CH3:18][O:17][CH:12]([O:15][CH3:16])[C:4]1[C:5]([O:8][CH3:9])=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=1 |f:2.3.4.5.6.7.8.9.10.11|
|
Name
|
|
Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)OC)C=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
After filtering the reaction solution
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
ADDITION
|
Details
|
To the residue was added ethyl acetate
|
Type
|
FILTRATION
|
Details
|
by filtering through alumina
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C=1C(=NC=C(C1)Br)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |